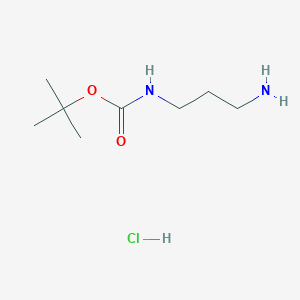

tert-Butyl (3-aminopropyl)carbamate hydrochloride

描述

tert-Butyl (3-aminopropyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2·HCl. It is commonly used as a biochemical reagent and has applications in various fields of scientific research. The compound is typically found as a white to light-yellow powder or crystals and is known for its stability and reactivity in different chemical environments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

化学反应分析

Types of Reactions: tert-Butyl (3-aminopropyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl protecting group.

Major Products Formed:

Substitution Reactions: Products include various substituted carbamates and amines.

Deprotection Reactions: The primary product is the free amine, which can be further functionalized.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 210.70 g/mol

- CAS Number : 127346-48-9

The compound features a tert-butyl group, a 3-aminopropyl chain, and a carbamate functional group, which contribute to its biological activity and stability in pharmaceutical formulations.

Anticancer Activity

Research indicates that the 3-aminopropyl moiety is associated with significant anticancer properties. It has been reported that compounds containing the 3-aminopropyl group exhibit activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain cancer cells, making them potential candidates for further drug development .

Antibiotic Enhancer

The compound has been evaluated for its ability to enhance the efficacy of existing antibiotics. In a study focusing on polyamine conjugates, tert-butyl (3-aminopropyl)carbamate was tested alongside antibiotics such as doxycycline and erythromycin. The results indicated that while it did not significantly enhance antibiotic activity against specific bacterial strains, its structural properties suggest potential for future modifications to improve efficacy .

Synthesis and Derivative Development

The synthesis of tert-butyl (3-aminopropyl)carbamate hydrochloride involves several chemical reactions that can be tailored to produce various derivatives with modified biological activities. For example, the reaction with different amino acids or other functional groups can yield new compounds that may exhibit enhanced pharmacological properties .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl carbamate, 3-aminopropylamine | THF, room temperature | Variable |

| 2 | EDC·HCl, HOBt | CHCl, stirring for 16h | Variable |

Case Studies in Microbiology

In microbiological applications, the compound has been investigated for its antimicrobial properties. A series of studies have demonstrated its potential effectiveness against various microbial strains, including Gram-positive bacteria like Staphylococcus aureus. However, the mechanism of action remains to be fully elucidated .

Table 2: Antimicrobial Assessment

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Minimal | |

| Pseudomonas aeruginosa | None |

Future Directions and Research Opportunities

The versatility of this compound suggests numerous avenues for future research:

- Drug Development : Further exploration into its derivatives could lead to novel anticancer therapies.

- Combination Therapies : Investigating synergistic effects when combined with existing antibiotics could enhance treatment protocols for resistant bacterial strains.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will aid in optimizing its applications.

作用机制

The mechanism of action of tert-Butyl (3-aminopropyl)carbamate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino group can attack electrophilic centers, leading to the formation of new bonds. The tert-butyl carbamate group provides stability during reactions and can be selectively removed under acidic conditions to reveal the free amine .

相似化合物的比较

- tert-Butyl carbamate

- tert-Butyl (3-hydroxypropyl)carbamate

- tert-Butyl N-(3-bromopropyl)carbamate

Comparison: tert-Butyl (3-aminopropyl)carbamate hydrochloride is unique due to its specific functional groups, which allow for versatile reactivity in both nucleophilic substitution and deprotection reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in synthetic chemistry .

生物活性

tert-Butyl (3-aminopropyl)carbamate hydrochloride, also known by its CAS number 75178-96-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 210.7 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉ClN₂O₂ |

| Molecular Weight | 210.7 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Melting Point | 22 °C |

| Boiling Point | 271.7 ± 23 °C |

| Flash Point | 118.1 ± 22.6 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, especially in cancer therapy. The presence of the amino group allows it to act as a nucleophile, participating in reactions that can influence cellular processes.

Anticancer Activity

Research indicates that compounds containing the 3-aminopropyl group exhibit significant activity against certain cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death . The carbamate group enhances the compound's stability and solubility, potentially increasing its efficacy as an anticancer agent .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines at micromolar concentrations, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanistic Insights : The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta peptides, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .

- Synthesis and Derivatives : The synthesis of this compound has been explored as a precursor for developing other biologically active compounds, highlighting its versatility in medicinal chemistry .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl (1-aminopentan-3-yl)carbamate | 0.93 | Different alkyl chain length affecting solubility |

| tert-Butyl (4-aminobutyl)carbamate | 0.88 | Variation in amino group position |

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 0.91 | Incorporation of a piperidine ring |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic applications.

属性

IUPAC Name |

tert-butyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXOJNUZYOFBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621153 | |

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127346-48-9 | |

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。